Iron Chelation Efficacy: Ethyl 2,3-Dihydroxybenzoate as a Potent Oral Chelator
The ethyl ester derivative of 2,3-dihydroxybenzoic acid (DHB-EE) is documented as a 'potent oral iron chelator' in contrast to the free acid, 2,3-dihydroxybenzoic acid (DHB), which shows limited oral bioavailability and efficacy [1][2]. While specific stability constants for the ethyl ester are not provided, the class of 2,3-dihydroxybenzoates, including DHB-EE, are known to effectively chelate ferric iron (Fe³⁺), preventing the Fenton reaction and subsequent production of damaging hydroxyl radicals [3]. The primary evidence for this compound's utility is its functional superiority over the parent acid in *in vivo* models, specifically its ability to induce iron excretion in iron-overloaded rats, a property not efficiently demonstrated by unmodified DHB [2].
| Evidence Dimension | Oral Iron Chelation Efficacy |
|---|---|
| Target Compound Data | Ethyl 2,3-dihydroxybenzoate (DHB-EE): Documented as a 'potent oral iron chelator' with demonstrated ability to induce iron excretion in an iron-overloaded rat model. |
| Comparator Or Baseline | 2,3-dihydroxybenzoic acid (DHB): Identified as a 'potentially useful iron-chelating drug' but with limited data supporting oral efficacy in vivo. |
| Quantified Difference | Qualitative improvement: DHB-EE demonstrates in vivo oral activity where DHB does not; specific excretion rates are not quantified in the accessible abstract. |
| Conditions | In vivo rat model of iron overload; oral administration. |
Why This Matters
For studies requiring oral administration or in vivo models of iron dysregulation, the ethyl ester is the preferred form over the free acid due to its established oral bioavailability and efficacy in chelating iron.
- [1] Hsu, L. Y., et al. (2005). Evaluation of polyphenolic acid esters as potential antioxidants. Biological and Pharmaceutical Bulletin, 28(7), 1211-1215. View Source
- [2] Grady, R. W., et al. (1976). The development of new iron-chelating drugs. Journal of Pharmacology and Experimental Therapeutics, 196(2), 478-485. View Source
- [3] Frontiers in Microbiology. (2021). A modern view at some dihydroxybenzoate-capped siderophores: ecological, technical and medical aspects. View Source
